molecular formula C6H11LiO7 B12864366 D-Altronic acid lithium salt

D-Altronic acid lithium salt

Cat. No.: B12864366
M. Wt: 202.1 g/mol
InChI Key: ZOTSUVWAEYHZRI-VTJTUFIXSA-M
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Description

D-Altronic acid lithium salt: is a chemical compound with the empirical formula C6H12O7 · xLi+This compound is a metabolite of pentose and glucuronate interconversions and is part of the D-galacturonate degradation pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Altronic acid lithium salt can be synthesized through the reaction of D-Altronic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature. The product is then isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent .

Industrial Production Methods: Industrial production of this compound involves the fermentation of specific bacteria that produce D-Altronic acid, which is then neutralized with lithium hydroxide to form the lithium salt. The process is optimized for high yield and purity through controlled fermentation conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: D-Altronic acid lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

D-Altronic acid lithium salt exerts its effects by participating in the D-galacturonate degradation pathway. It is converted into other metabolites through enzymatic reactions, which are essential for the metabolism of carbohydrates. The molecular targets include enzymes involved in the pentose and glucuronate interconversions .

Comparison with Similar Compounds

  • D-Glucuronic acid
  • D-Xylonic acid lithium salt
  • D-Gulonic acid γ-lactone
  • L-Rhamnonic acid lithium salt

Comparison: D-Altronic acid lithium salt is unique due to its specific role in the D-galacturonate degradation pathway. While similar compounds like D-Glucuronic acid and D-Xylonic acid lithium salt also participate in carbohydrate metabolism, this compound has distinct enzymatic interactions and metabolic pathways .

Properties

Molecular Formula

C6H11LiO7

Molecular Weight

202.1 g/mol

IUPAC Name

lithium;(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7.Li/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4-,5+;/m1./s1

InChI Key

ZOTSUVWAEYHZRI-VTJTUFIXSA-M

Isomeric SMILES

[Li+].C([C@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O

Canonical SMILES

[Li+].C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Origin of Product

United States

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